6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-(4-ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-5-22-12-6-7-13(9(2)8-12)14-10(3)19-11(4)15(16(20)21)23-17(19)18-14/h6-8H,5H2,1-4H3,(H,20,21) |
InChI Key |
ZSLOSDYGRLBMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole and imidazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid shows promise in drug development targeting various diseases:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interaction with specific molecular targets involved in tumor growth.
- Anti-inflammatory Properties : It has potential applications in treating inflammatory diseases by modulating immune responses.
Research indicates that this compound may possess a range of biological activities:
- Antimicrobial Effects : Studies are ongoing to evaluate its efficacy against bacterial and fungal pathogens.
- Antiviral Properties : The compound's structure suggests potential antiviral mechanisms that warrant further investigation.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid in various therapeutic areas:
- Cancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Inflammatory Diseases : Research indicated that the compound could reduce inflammatory markers in vitro, supporting its use in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-(Methylsulfonyl)phenyl Analog : highlights a related compound, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole, which lacks the carboxylic acid group but exhibits potent IC50 values (1.4–1.6 μM) against biological targets, likely due to the electron-withdrawing sulfonyl group enhancing target binding .
- 3-Nitrophenyl Derivative : The nitro group in 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid () introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability compared to the ethoxy-methylphenyl group in the target compound .
Functional Group Modifications
- Ethyl Ester Analog : The ethyl ester derivative (3,5-dimethylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester, CAS 57332-83-9) in has a logP of 2.19, indicating higher lipophilicity than the carboxylic acid form, which may favor cellular uptake but require metabolic activation (e.g., hydrolysis) for activity .
Physical and Commercial Properties
- Molecular Weight and logP : The ethyl ester derivative () has a molecular weight of 224.28 g/mol and logP of 2.19, whereas the nitro-substituted analog () has a higher molecular weight (303.29 g/mol) and density (1.6 g/cm³), reflecting the impact of substituents on physicochemical properties .
- Pricing and Availability : The target compound is priced competitively, with suppliers offering varying quantities (e.g., 50 mg to 500 mg) . In contrast, simpler analogs like 6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid are available at lower costs (e.g., €542/50 mg) , highlighting the cost implications of complex substituents.
Research Implications and Gaps
- Activity Data : The absence of explicit IC50 or MIC data for the target compound underscores the need for targeted assays to evaluate its efficacy against bacterial strains (e.g., M. tuberculosis) or enzymatic targets .
- Synthetic Accessibility : The commercial availability of intermediates (e.g., imidazo[2,1-b]thiazole-6-carbaldehyde in ) suggests feasible synthetic routes for further derivatization .
- Structure-Activity Relationships (SAR) : Comparative studies between the carboxylic acid, ester, and carboxamide derivatives could clarify the role of the acid group in bioavailability and target engagement .
Biological Activity
6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that has attracted significant attention due to its potential biological activities. Characterized by its unique structure, this compound may play an important role in medicinal chemistry, particularly in the development of therapeutic agents for various diseases, including cancer and inflammatory disorders.
Chemical Structure and Properties
The molecular formula of 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is with a molecular weight of approximately 330.4 g/mol. Its structure includes an imidazo-thiazole core with a carboxylic acid group and ethoxy and methyl substituents, which influence its biological activity and pharmacological potential .
Anticancer Activity
Research indicates that compounds similar to 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells . The compound's structural features may enhance its ability to interact with biological macromolecules, leading to effective inhibition of tumor growth.
Case Study:
In one study, thiazole derivatives were evaluated against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and caspase-3 activation assays. The results demonstrated that certain derivatives exhibited potent anticancer activity by promoting apoptosis in these cell lines .
Anti-inflammatory Potential
The compound may also possess anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The unique combination of substituents in this compound could enhance its efficacy in targeting specific inflammatory mediators .
The mechanisms through which 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid exerts its biological effects involve interactions with various cellular targets:
- Protein Interaction: The compound can bind to proteins involved in cell signaling pathways, potentially altering their activity.
- Nucleic Acid Binding: It may also interact with nucleic acids, affecting gene expression and cellular responses.
Techniques such as surface plasmon resonance and isothermal titration calorimetry are often used to study these interactions quantitatively .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid | Fluoro substitution instead of ethoxy | Potential anticancer activity | Fluorine enhances metabolic stability |
| 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid | Methoxy substitution | Antioxidant properties | Methoxy group may influence bioavailability |
| 6-(4-Ethylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid | Ethyl substitution | Anti-inflammatory effects | Ethyl group alters lipophilicity |
The distinct combination of ethoxy and methyl groups in the target compound provides unique physicochemical properties that may enhance its efficacy compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step condensation reactions. For imidazo[2,1-b]thiazole derivatives, refluxing intermediates (e.g., substituted benzaldehydes or hydrazides) in polar aprotic solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid) is common . Optimization includes varying reaction times (4–18 hours), solvent ratios (e.g., water-ethanol for crystallization), and catalyst selection to improve yields (e.g., 65% in similar syntheses) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural elucidation. High Performance Liquid Chromatography (HPLC) ensures purity, while melting point analysis (e.g., 139–143°C for analogous compounds) validates crystallinity . Infrared (IR) spectroscopy identifies functional groups like carboxylic acid or ethoxy moieties .
Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?
- Methodology : Begin with in vitro assays targeting antimicrobial, anticancer, or enzyme inhibition (e.g., CYP3A4) using cell lines or enzymatic kits. Dose-response curves (IC₅₀ values) and comparative studies against structurally similar thiazole derivatives (e.g., fluorophenyl or chlorophenyl analogs) provide initial activity profiles .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during characterization?
- Methodology : Contradictions often arise from tautomerism, impurities, or solvent effects. Use deuterated solvents for NMR consistency and repeat analyses under standardized conditions. Cross-validate with computational tools (e.g., density functional theory for predicted spectra) or alternative techniques like X-ray crystallography .
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Methodology : Modify the carboxylic acid group via esterification or salt formation (e.g., sodium salt). Employ co-solvents (DMSO/PBS mixtures) or nanoformulations (liposomes) for in vivo testing. LogP calculations predict lipid solubility, guiding structural tweaks (e.g., adjusting ethoxy/methyl substituents) .
Q. How do substituents (e.g., ethoxy vs. methyl groups) influence its structure-activity relationships (SAR)?
- Methodology : Synthesize analogs (e.g., replacing ethoxy with methoxy or halogens) and compare bioactivity. Molecular docking studies (e.g., AutoDock Vina) map interactions with target proteins (e.g., CYP3A4), while QSAR models quantify substituent effects on potency .
Q. What experimental designs address low reproducibility in synthetic yields?
- Methodology : Conduct Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, a factorial design might reveal that DMSO increases byproduct formation versus ethanol. Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
Safety and Compliance
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
